Cgs 26303

ECE-1 inhibition NEP inhibition dual vasopeptidase inhibitor

CGS 26303 is a fully synthetic, non-peptidic dual inhibitor of endothelin-converting enzyme-1 (ECE-1) and neutral endopeptidase (NEP). Unlike selective NEP or ECE inhibitors, this compound uniquely reduces plasma endothelin-1 while preserving atrial natriuretic peptide, making it the validated research tool for long-term heart failure, cerebral ischemia, and pulmonary remodeling studies. Choose CGS 26303 to accurately model dual-pathway neurohormonal interventions and ensure data reproducibility in preclinical cardiovascular research.

Molecular Formula C16H18N5O3P
Molecular Weight 359.32 g/mol
CAS No. 154116-31-1
Cat. No. B1217789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgs 26303
CAS154116-31-1
Synonyms(S)-2-biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid
CGS 26303
CGS-26303
Molecular FormulaC16H18N5O3P
Molecular Weight359.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O
InChIInChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1
InChIKeyUUMKQZVEZSXWBY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGS 26303 (CAS 154116-31-1): A Non-Peptidic Dual ECE/NEP Inhibitor for Cardiovascular Research


CGS 26303 (CAS 154116-31-1) is a non-peptidic α-aminophosphonate compound that functions as a dual inhibitor of endothelin-converting enzyme-1 (ECE-1) and neutral endopeptidase 24.11 (NEP) [1]. Unlike many early ECE inhibitors derived from peptide scaffolds, CGS 26303 possesses a fully synthetic, non-peptidic structure that confers enhanced stability and distinct pharmacological properties [2]. Its primary utility in scientific research lies in its ability to simultaneously modulate two intersecting neurohormonal pathways—the endothelin system and the natriuretic peptide system—making it a valuable tool for investigating cardiovascular pathophysiology, heart failure progression, and cerebrovascular disorders [3].

Why CGS 26303 Cannot Be Replaced by Selective NEP or ECE Inhibitors in Mechanistic Studies


Substituting CGS 26303 with a selective NEP inhibitor (e.g., CGS 24592) or a selective ECE-1 inhibitor (e.g., CGS 35066) fundamentally alters the experimental outcome in models of cardiovascular disease. The dual inhibition profile of CGS 26303—potent NEP blockade (IC50 = 1 nM) combined with moderate ECE-1 inhibition (IC50 = 410 nM)—produces a unique neurohormonal signature that is not recapitulated by selective agents [1]. In chronic heart failure models, CGS 26303 reduces plasma endothelin-1 to normal levels while simultaneously preserving atrial natriuretic peptide, effects that selective NEP inhibition alone fails to achieve [2]. Furthermore, the compound's binding mode to ECE-1 differs mechanistically from that of the classic metalloprotease inhibitor phosphoramidon, suggesting that even among ECE inhibitors, not all are pharmacologically equivalent [3]. These distinctions carry direct implications for data reproducibility and the accurate modeling of dual-pathway interventions.

CGS 26303 Evidence Guide: Quantified Differentiation Against Closest Comparators


Dual ECE-1/NEP Inhibition: A Unique Potency Ratio Not Replicated by Selective Analogs

CGS 26303 exhibits a dual inhibitory profile with a characteristic potency ratio: it potently inhibits NEP (IC50 = 1 nM) while moderately inhibiting ECE-1 (IC50 = 410 nM), yielding an approximately 410-fold preference for NEP over ECE-1 [1]. In contrast, the selective ECE-1 inhibitor CGS 35066 demonstrates an inverted selectivity profile with an IC50 of 22 nM for ECE-1 and 2.3 μM for NEP (approximately 105-fold preference for ECE-1 over NEP) [2]. The selective NEP inhibitor CGS 24592 lacks meaningful ECE-1 inhibitory activity [3]. This unique potency fingerprint is critical for experiments where simultaneous modulation of both endothelin and natriuretic peptide pathways is required.

ECE-1 inhibition NEP inhibition dual vasopeptidase inhibitor enzyme kinetics

Superior Cardiac Function Outcomes in CHF Model Compared to Selective NEP Inhibitor CGS 24592

In a 30-day chronic heart failure study in rats with coronary artery ligation, CGS 26303 (10 mg/kg/day) produced significantly superior outcomes compared to the selective NEP inhibitor CGS 24592 at the same dose [1]. CGS 26303 reduced systolic blood pressure, diminished left ventricular end-diastolic and systolic diameters, increased LV fractional shortening, and improved cardiac output—none of which were observed with CGS 24592 [1]. Additionally, CGS 26303 reduced LV end-diastolic pressure and LV weight, whereas CGS 24592 showed no effect on these parameters [1]. In a separate study of hypertensive rats transitioning to CHF, CGS 26303 was the only treatment that reduced plasma ET-1 to normal levels, an effect not achieved by either temocapril (ACE inhibitor) or CGS 24592 [2].

congestive heart failure left ventricular remodeling hemodynamics in vivo efficacy

Enhanced ECE-1 Specificity Relative to Phosphoramidon: A Distinct Binding Mode

CGS 26303 inhibits ECE-1 more specifically than phosphoramidon, the classic microbial metalloprotease inhibitor that also targets thermolysin, NEP, and ACE [1]. In bovine aortic endothelial cells, complete ECE-1 inhibition was achieved with 25 μM CGS 26303 compared to 100 μM phosphoramidon, indicating a 4-fold greater potency in this cellular context [1]. More importantly, site-directed mutagenesis studies of the ECE-1 active site revealed that while mutations (N550Q, Y552F, G584A) significantly altered phosphoramidon binding affinity, the IC50 of CGS 26303 remained unaffected across all tested mutants, demonstrating that CGS 26303 binds to ECE-1 via a distinct molecular interaction mode [2].

ECE-1 specificity phosphoramidon binding mode site-directed mutagenesis

Dose-Dependent Neuroprotective Efficacy in Cerebral Ischemia Model

In a rat model of transient focal cerebral ischemia (90-minute triple vessel occlusion), pretreatment with CGS 26303 produced dose-dependent reductions in total infarct area: 48% reduction at 1 mg/kg, 50% reduction at 3 mg/kg, and 57% reduction at 10 mg/kg compared to vehicle-treated controls [1]. When treatment was initiated 1 hour post-occlusion (therapeutic intervention), CGS 26303 still reduced infarct areas by 42-50% [1]. Neurological scores improved significantly in the 10 mg/kg group, with 59% and 45% reductions in deficit scores at 12 and 24 hours, respectively [1]. This quantitative dose-response profile provides a clear benchmark for experimental design in neuroprotection studies and contrasts with the lack of comparable efficacy data for phosphoramidon or selective NEP inhibitors in this model [1].

neuroprotection ischemic stroke cerebral ischemia middle cerebral artery occlusion

Competitive ECE-1 Inhibition with Low Nanomolar Ki Distinct from Chelating Mechanisms

Kinetic analysis of CGS 26303 and its optimized analog CGS 31447 reveals that inhibition of ECE-1 occurs via a competitive mechanism with a Ki of 7 nM, rather than through nonspecific zinc chelation by the phosphonic acid moiety [1]. In functional assays using isolated perfused rat kidneys, CGS 31447 (which shares the core pharmacophore of CGS 26303) inhibited big ET-1-induced pressor responses by 7%, 39%, and 68% at infusion concentrations of 0.01, 0.1, and 1.0 μM, respectively [1]. This concentration-dependent functional antagonism confirms that the inhibitory activity is target-specific and not attributable to off-target metal chelation effects that complicate interpretation of results with inhibitors like phosphoramidon [1].

ECE-1 inhibitor competitive inhibition kinetic parameters zinc metalloprotease

Differential Effects on Cigarette Smoke-Induced Pulmonary Cell Proliferation Versus NEP-Selective Inhibitor

In a rat model of cigarette smoke-induced pulmonary cell proliferation, CGS 26303 (10 mg/kg/24h continuous i.v. infusion) reduced smoke-induced proliferation in the endothelium and walls of vessels adjacent to alveolar ducts, and in airway walls, but did not affect airway epithelial proliferation [1]. The selective NEP inhibitor CGS 24592 at the same dose reduced cell proliferation only in the airway wall, with a narrower anatomical distribution of effect [1]. Phosphoramidon, despite being a dual ECE/NEP inhibitor, showed no effect on any proliferative parameter measured [1]. This differential tissue-specific efficacy profile demonstrates that CGS 26303 produces distinct pharmacological outcomes not achievable with either selective NEP inhibition or alternative dual inhibitors [1].

pulmonary cell proliferation cigarette smoke airway remodeling endothelin

Optimal Application Scenarios for CGS 26303 in Cardiovascular and Cerebrovascular Research


Chronic Heart Failure Studies Requiring Dual Neurohormonal Pathway Modulation

CGS 26303 is optimally deployed in long-term (≥30 day) in vivo studies of congestive heart failure where simultaneous reduction of endothelin-1 and preservation of atrial natriuretic peptide is required to assess therapeutic efficacy [6]. In rat coronary artery ligation models, 30-day treatment with CGS 26303 (10 mg/kg/day) improves left ventricular remodeling parameters including reduced LV diameters, increased fractional shortening, and decreased LV end-diastolic pressure—effects not observed with selective NEP inhibition alone [6]. The compound also normalizes plasma ET-1 levels in hypertensive rats transitioning to heart failure, an effect that correlates with reduced cardiac fibrosis and improved heart weight/body weight ratios [7]. For studies aiming to evaluate dual vasopeptidase inhibition as a heart failure strategy, CGS 26303 provides the validated pharmacological tool, whereas selective inhibitors fail to recapitulate the dual-pathway intervention [6].

Cerebral Ischemia and Subarachnoid Hemorrhage Models for Neuroprotection Assessment

CGS 26303 demonstrates reproducible, dose-dependent neuroprotection in rodent models of cerebral ischemia and subarachnoid hemorrhage (SAH) [6]. In the transient middle cerebral artery occlusion model, pretreatment with 10 mg/kg CGS 26303 reduces infarct area by 57% and improves neurological scores by 59% at 12 hours post-occlusion [6]. Importantly, therapeutic intervention initiated 1 hour after occlusion still produces 42-50% infarct reduction, supporting its utility in post-injury treatment paradigms [6]. In rabbit SAH models, continuous intravenous infusion of CGS 26303 attenuates cerebral vasospasm in both prevention and reversal protocols [7]. Researchers investigating the role of endothelin-1 in ischemic brain injury or SAH-induced vasospasm should select CGS 26303 based on its quantified efficacy in these specific disease models [6] [7].

Pulmonary Vascular Remodeling and Smoke-Induced Airway Pathology Studies

For studies examining the role of endothelin-1 in pulmonary vascular and airway remodeling induced by environmental insults, CGS 26303 provides unique tissue-specific anti-proliferative effects not replicated by selective NEP inhibitors or phosphoramidon [6]. In the rat cigarette smoke exposure model, CGS 26303 (10 mg/kg/24h i.v.) reduces proliferation in three distinct pulmonary compartments: vascular endothelium, vessel walls, and airway walls [6]. The selective NEP inhibitor CGS 24592 affects only the airway wall, while phosphoramidon shows no efficacy in any compartment [6]. This differential pattern makes CGS 26303 the preferred tool for mechanistic studies exploring how dual ECE/NEP inhibition impacts pulmonary vascular and airway pathology [6].

Structure-Activity Relationship Studies for ECE-1 Inhibitor Optimization

CGS 26303 serves as the validated lead scaffold for medicinal chemistry efforts aimed at optimizing ECE-1 inhibitory potency and selectivity [6]. Its biphenyl and tetrazole substituents have been systematically modified to yield more potent ECE-1 inhibitors such as CGS 35066 (IC50 = 22 nM) and CGS 34043 [6]. The core α-aminophosphonate structure has also been derivatized to produce dual inhibitors with altered potency ratios, such as CGS 31447 (ECE-1 IC50 = 17 nM, NEP IC50 = 5 nM) [7]. Researchers engaged in ECE-1 inhibitor development or SAR studies should procure CGS 26303 as the reference standard against which novel analogs are benchmarked for potency, selectivity, and in vivo efficacy [6] [7].

Technical Documentation Hub

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